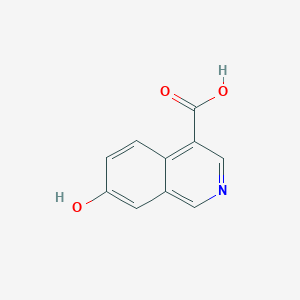

7-Hydroxyisoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxyisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 7-Hydroxyisoquinoline-4-carboxylic acid and its derivatives has been explored in various studies. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Another study reported the synthesis of 7-substituted-4-hydroxyquinoline-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of 7-Hydroxyisoquinoline-4-carboxylic acid is related to the structures of other isoquinoline derivatives. For example, 3D-QSAR models were established by collecting 46 multivariate-substituted 4-oxyquinazoline HDAC6 inhibitors .Wissenschaftliche Forschungsanwendungen

Excited-State Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, a compound closely related to 7-Hydroxyisoquinoline-4-carboxylic acid, has been shown to undergo excited-state intramolecular double proton transfer (ESIDPT), resulting in quinolinone-like tautomer emission. This property indicates its potential application in the study of intramolecular proton relay systems and excited-state chemistry (Kuo‐Chun Tang et al., 2011).

Photolabile Protecting Groups

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of 7-Hydroxyquinoline, have been described for its use as a photolabile protecting group for carboxylic acids. BHQ offers greater efficiency in single photon quantum yield and sensitivity to multiphoton-induced photolysis than other caging groups, showcasing its utility in biological applications (O. Fedoryak & T. M. Dore, 2002).

Synthesis of Constrained Amino Acids

A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a constrained tyrosine analogue, has been developed. This synthesis demonstrates the compound's relevance in creating conformationally restricted amino acids for research and drug development (K. Verschueren et al., 1992).

Behavioral Effects in Mice

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the 7-hydroxy variant, have shown to transiently increase locomotor activity in mice, suggesting a potential physiological role for these compounds. Some derivatives have been detected as endogenous compounds in the brain, pointing to their importance in neurological studies (H. Nakagawa et al., 1996).

Eigenschaften

IUPAC Name |

7-hydroxyisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHLYYXKRIGWMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyisoquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)

![N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2695211.png)

![Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2695212.png)

![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)